4-Chloro-6-propoxypyrimidin-5-amine
Description
Overview of Pyrimidine (B1678525) Heterocycles: Structure, Nomenclature, and Fundamental Reactivity
Pyrimidine is a heterocyclic aromatic organic compound, similar in structure to benzene (B151609) and pyridine (B92270) but distinguished by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring. This fundamental structure, with the molecular formula C₄H₄N₂, is planar and isoelectronic with benzene. As a member of the diazine family, pyrimidine and its derivatives are foundational to numerous biologically critical molecules, including the nucleobases cytosine, thymine, and uracil, which are building blocks of nucleic acids (DNA and RNA). nih.govscbt.com
The nomenclature of pyrimidine derivatives follows standard organic chemistry rules, with substituents numbered based on their position on the ring. The presence of the two electronegative nitrogen atoms makes the pyrimidine ring π-deficient. scbt.com This electronic characteristic significantly influences its reactivity, rendering it less reactive towards electrophilic aromatic substitution compared to benzene, but more susceptible to nucleophilic aromatic substitution. scbt.com The electron-deficient nature is most pronounced at the 2-, 4-, and 6-positions, making them primary sites for nucleophilic attack. scbt.com Conversely, the 5-position is less electron-deficient, making electrophilic substitution more feasible at this site. scbt.com
Significance of Substituted Pyrimidines as Versatile Chemical Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science due to its wide occurrence in nature and its synthetic versatility. nih.govbldpharm.com The ability to readily modify the pyrimidine skeleton at its 2, 4, 5, and 6-positions allows for the creation of vast libraries of compounds with diverse structural and electronic properties. google.com This has led to the development of numerous drugs with pyrimidine cores, including anticancer agents like Imatinib and Palbociclib, which often function as kinase inhibitors. nih.govmdpi.com
Substituted pyrimidines are integral to the design of molecules that can interact with biological targets, largely because the pyrimidine core mimics the structure of natural nucleobases. rsc.org This structural similarity enables them to act as inhibitors or modulators of various enzymes and receptors. nih.govrsc.org Consequently, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govbldpharm.com
Contextualization of 4-Chloro-6-propoxypyrimidin-5-amine within the Landscape of Pyrimidine Research
While specific research literature on this compound is not extensively detailed, its structure places it firmly within a class of highly investigated compounds. It is a polysubstituted pyrimidine featuring key functional groups that are subjects of intense study:
A chloro group at the 4-position: Halogenated pyrimidines are crucial intermediates in organic synthesis. The chlorine atom is a good leaving group, making this position highly reactive towards nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig couplings). rsc.orgresearchgate.net This allows for the straightforward introduction of a wide variety of substituents.
A propoxy group at the 6-position: The presence of an alkoxy group, such as propoxy, influences the compound's lipophilicity, solubility, and steric profile. These properties are critical for tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The synthesis of such alkoxy-substituted pyrimidines often involves the reaction of a dichlorinated pyrimidine with the corresponding alcohol, in this case, propanol.
The combination of these substituents on a single pyrimidine ring creates a versatile building block. Analogous compounds, such as 4-Chloro-6-methoxypyrimidin-5-amine (CAS 15846-19-2) and 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), are recognized as important intermediates in the synthesis of complex molecules, including those with therapeutic potential. scbt.comgoogle.comsigmaaldrich.comnih.gov
Rationale for Investigating the Synthesis and Reactivity of Specific Halogenated Aminopyrimidine Architectures
The investigation into the synthesis and reactivity of specific architectures like this compound is driven by the demand for novel chemical entities in drug discovery and materials science. The strategic placement of distinct functional groups provides a platform for creating diverse molecular libraries through combinatorial chemistry.
The rationale can be summarized as follows:
Orthogonal Reactivity : The chloro and amino groups offer different types of reactivity. The chlorine at the C-4 position is primed for displacement via nucleophilic substitution or cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or other functional groups. rsc.orgnih.gov The amino group at C-5 can be used for amide bond formation or other derivatizations. This orthogonality allows for sequential and selective modifications of the scaffold.
Fine-Tuning of Properties : The propoxy group at the C-6 position, along with the amino group at C-5, allows for the fine-tuning of the molecule's steric and electronic properties. This is crucial for optimizing interactions with biological targets, improving solubility, and enhancing cell permeability.
Access to Novel Chemical Space : By combining these specific substituents, chemists can access novel regions of chemical space. The resulting derivatives can be screened for a wide range of biological activities, potentially leading to the discovery of new lead compounds for treating diseases like cancer or inflammatory conditions. nih.govrsc.org Research on 5-substituted 2-amino-4,6-dichloropyrimidines has shown that such compounds can effectively suppress nitric oxide production, indicating potential anti-inflammatory applications. nih.gov
In essence, compounds like this compound are not typically end-products themselves but are highly valuable intermediates designed for the efficient and systematic construction of more complex, functionally rich molecules.
Data Tables
Table 1: Properties of the Core Pyrimidine Heterocycle
| Property | Value |
| Molecular Formula | C₄H₄N₂ |
| Molar Mass | 80.09 g/mol |
| Appearance | White crystalline solid |
| Nature | Aromatic, π-deficient heterocycle |
| Reactivity | Prone to nucleophilic substitution (C2, C4, C6) |
Structure
3D Structure
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
4-chloro-6-propoxypyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-2-3-12-7-5(9)6(8)10-4-11-7/h4H,2-3,9H2,1H3 |
InChI Key |
WZMADVNZAPXXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 6 Propoxypyrimidin 5 Amine and Analogues
Precursor Synthesis and Functionalization of the Pyrimidine (B1678525) Core
The assembly of the pyrimidine ring is a critical first step, often involving the condensation of various precursors to form the heterocyclic core. nih.gov Subsequent functionalization through halogenation and amination provides versatile intermediates for further elaboration.
Cyclocondensation Approaches to Halogenated Pyrimidines
The formation of the pyrimidine ring can be achieved through various cyclocondensation reactions. tubitak.gov.trresearchgate.net A common and effective method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment like urea (B33335) or guanidine. nih.govresearchgate.net For instance, the condensation of diethyl malonate with formamide (B127407) in the presence of a base such as sodium ethoxide can yield 4,6-dihydroxypyrimidine (B14393). google.com This dihydroxy intermediate can then be subjected to chlorination to afford 4,6-dichloropyrimidine (B16783), a key precursor for the target molecule. google.comgoogle.com
Alternative one-pot methodologies have also been developed. For example, a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) can directly lead to halogenated pyrazolo[1,5-a]pyrimidines. acs.orgnih.gov While this specific example leads to a fused ring system, the underlying principle of multicomponent reactions offers a streamlined approach to substituted pyrimidines. mdpi.com
Table 1: Comparison of Cyclocondensation Methods for Halogenated Pyrimidines
| Method | Starting Materials | Reagents | Key Features | Reference |
| Two-Step Synthesis | Diethyl malonate, Formamide | Sodium ethoxide, Thionyl chloride | Stepwise formation and isolation of dihydroxy intermediate. | google.com |
| One-Pot Three-Component Reaction | Aminopyrazole, Enaminone, Sodium halide | K₂S₂O₈ | Direct formation of halogenated fused pyrimidine system. | acs.orgnih.gov |
Selective Chlorination and Amination Strategies
Once the pyrimidine core is established, selective functionalization is crucial. The chlorination of hydroxypyrimidines is a standard transformation. Reagents like phosphorus oxychloride (POCl₃) are commonly employed to convert hydroxyl groups to chloro substituents. google.comgoogle.com The reaction of 4,6-dihydroxypyrimidine with POCl₃, often in the presence of a tertiary amine, yields 4,6-dichloropyrimidine. google.com Another method involves the use of phosgene (B1210022) with a quaternary ammonium (B1175870) or phosphonium (B103445) salt catalyst. google.com
The introduction of an amino group can be achieved through various amination strategies. Direct amination of a pyrimidine ring can be challenging, but methods for C2-selective amination have been developed, involving the formation of pyrimidinyl iminium salt intermediates. researchgate.netnih.gov For the synthesis of 2-aminopyrimidine (B69317) derivatives, a common approach is the condensation of a β-ketoester with guanidine. nih.govrsc.org In the context of 4-Chloro-6-propoxypyrimidin-5-amine, the amino group at the C-5 position is typically introduced at a later stage of the synthesis.
Introduction of the Propoxy Moiety via Alkoxylation Reactions
The propoxy group is a key feature of the target molecule. Its introduction is generally accomplished through nucleophilic aromatic substitution (SNAr) reactions on a halogenated pyrimidine precursor. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyrimidines by Propoxide Nucleophiles
The SNAr reaction is a cornerstone of pyrimidine chemistry, allowing for the displacement of a halide with a nucleophile. wikipedia.orgwuxiapptec.com In the synthesis of this compound, a crucial step is the reaction of a di-halogenated pyrimidine, such as 4,6-dichloropyrimidine, with a propoxide nucleophile. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.gov The regioselectivity of this reaction is a critical consideration, as the two chlorine atoms in 4,6-dichloropyrimidine are not equivalent. The presence of other substituents on the ring can influence whether the substitution occurs at the C4 or C6 position. wuxiapptec.com
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Base Selection
The efficiency and selectivity of the SNAr reaction are highly dependent on the reaction conditions.
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the propoxide anion. nih.gov In some cases, reactions can be performed in alcohols, such as propanol, which can also serve as the source of the propoxide nucleophile in the presence of a base. researchgate.net The use of water as a solvent has also been explored for amination reactions under acidic conditions, which can offer environmental and cost benefits. nih.govacs.org
Temperature: Nucleophilic aromatic substitutions on pyrimidines can sometimes be sluggish and may require heating to proceed at a reasonable rate. youtube.com The optimal temperature will depend on the specific substrate and nucleophile. Microwave-assisted synthesis has been shown to accelerate these reactions significantly. nih.gov
Base: A base is required to generate the propoxide nucleophile from propanol. Common bases include alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., sodium propoxide). rsc.orgfrontiersin.org The strength and nature of the base can influence the reaction outcome. For instance, in the amination of 2,4,5-trichloropyrimidine, various bases were investigated to optimize the SNAr reaction. rsc.org
Table 2: Optimization Parameters for SNAr Alkoxylation
| Parameter | Effect on Reaction | Typical Conditions |
| Solvent | Influences nucleophilicity and solubility. | DMF, DMSO, Propanol |
| Temperature | Affects reaction rate. | Room temperature to reflux, Microwave irradiation |
| Base | Generates the active nucleophile. | KOH, Sodium Propoxide |
Strategies for Constructing the Amino Group at C-5
The final key structural element to be installed is the amino group at the C-5 position of the pyrimidine ring.
One of the most common methods for introducing a nitro group, a precursor to the amino group, at the C-5 position of a pyrimidine ring is through nitration. This is often achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-nitropyrimidine (B80762) can then be reduced to the corresponding 5-aminopyrimidine (B1217817). researchgate.net
A variety of reducing agents can be employed for the reduction of the nitro group. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a widely used and effective method. researchgate.net Other reducing agents, such as sodium dithionite (B78146), have also been successfully used for the preparation of related 5-aminopyrimidine derivatives. For example, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) can be prepared by the reaction of the corresponding 5-nitro compound with sodium dithionite. google.com
An alternative approach involves the direct amination of the C-5 position, although this is less common. Modifications at the C-5 position of pyrimidine nucleosides have been achieved through various coupling and halogenation reactions, which can then be converted to the amino group. researchgate.net
Nitration-Reduction Sequences to Introduce Amino Functionality
A common and effective method for introducing an amino group at the C5 position of a pyrimidine ring is through a nitration-reduction sequence. This two-step process involves the electrophilic nitration of a suitable pyrimidine precursor, followed by the reduction of the resulting nitro group to the desired amine.
For the synthesis of this compound, a plausible starting material would be 4,6-dichloropyrimidine. The synthesis would proceed by first substituting one of the chloro groups with a propoxy group. The resulting 4-chloro-6-propoxypyrimidine can then be nitrated. The nitration of pyrimidine rings, particularly those activated with electron-donating groups like an alkoxy group, typically occurs at the electron-rich C5 position. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such transformations google.com.
The subsequent reduction of the 5-nitro group to the 5-amino group can be achieved using various reducing agents. A patent for a structurally similar compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, describes the use of sodium dithionite for this reduction, which is advantageous for its mild conditions and suitability for industrial production google.com. Other classical methods include the use of metals such as iron or tin in acidic media.
Table 1: Representative Conditions for Nitration-Reduction Sequence
| Step | Reagents and Conditions | Precursor Type | Product Type | Reference |
|---|---|---|---|---|
| Nitration | Fuming nitric acid, sulfuric acid | 4,6-dihydroxypyrimidine derivative | 5-nitro-4,6-dihydroxypyrimidine derivative | google.com |
| Chlorination | Phosphorus oxychloride | 5-nitro-4,6-dihydroxypyrimidine derivative | 5-nitro-4,6-dichloropyrimidine derivative | google.com |
| Reduction | Sodium dithionite, water/organic solvent | 4,6-dichloro-5-nitropyrimidine (B16160) derivative | 4,6-dichloro-pyrimidin-5-amine derivative | google.com |
Direct Amination Techniques for Pyrimidine Rings
Direct amination of a pyrimidine ring offers a more direct route to the target amine, potentially reducing the number of synthetic steps. This can be particularly effective for introducing an amino group onto an activated pyrimidine ring. In the context of this compound, this would likely involve the amination of a precursor that already contains the chloro and propoxy groups.
However, direct amination at the C5 position of a pyrimidine ring can be challenging. More commonly, direct amination is used to displace leaving groups, such as halogens, at the C2, C4, or C6 positions. For instance, the amination of 4,6-dichloropyrimidine with various amines has been shown to proceed, often with the need for a catalyst such as a palladium complex for the introduction of a second amino group nih.govresearchgate.net. Acid-promoted amination of chloropyrimidines in water has also been reported as an effective method nih.gov.
While direct C-H amination of pyrimidines at the 5-position is less common, research in this area is ongoing. For practical synthesis of the title compound, a nitration-reduction sequence is generally a more established and predictable approach for introducing the C5-amino group.
Convergent and Divergent Synthetic Routes
A divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to create a library of related compounds researchgate.net. This is particularly useful for exploring structure-activity relationships by creating a range of analogs.
Multi-Step Linear Syntheses
A multi-step linear synthesis is a traditional approach where a starting material is sequentially modified through a series of reactions until the final product is obtained. A plausible linear synthesis for this compound could start from 4,6-dihydroxypyrimidine. The steps might include:
Nitration: Introduction of the nitro group at the 5-position.
Chlorination: Conversion of the hydroxyl groups to chloro groups using a reagent like phosphorus oxychloride to yield 4,6-dichloro-5-nitropyrimidine google.com.
Selective Propoxylation: Substitution of one of the chloro groups with a propoxy group. The regioselectivity of this step would need to be carefully controlled.
Reduction: Conversion of the nitro group to the final amine.
Modular Approaches for Structural Variation
A modular approach, a form of divergent synthesis, is highly effective for generating a library of analogs of this compound. Starting from a common intermediate like 4,6-dichloro-5-nitropyrimidine, a variety of analogs can be synthesized by introducing different building blocks in a modular fashion acs.orgacs.org.
For example, a diverse range of alcohols can be used in the propoxylation step to introduce various alkoxy groups at the C6 position. Similarly, if a different nucleophile were to be introduced at the C4 position, a library of compounds with different substituents could be generated. This modularity is a powerful tool in drug discovery for optimizing the properties of a lead compound.
Application of Modern Synthetic Techniques
Modern synthetic chemistry offers a range of powerful tools for the synthesis and modification of heterocyclic compounds like pyrimidines.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Derivatives (e.g., Suzuki Cross-Coupling for C-C bond formation)
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction, which forms C-C bonds using a palladium catalyst and an organoboron reagent, is particularly well-suited for the modification of pyrimidine derivatives researchgate.netnih.govmdpi.com.
While the synthesis of this compound itself does not necessarily involve a Suzuki coupling for its core structure, this reaction is invaluable for creating analogs. For instance, the chloro group at the C4 position can be readily coupled with a variety of aryl or heteroaryl boronic acids to introduce a wide range of substituents. This allows for extensive exploration of the chemical space around the pyrimidine core.
Table 2: Examples of Suzuki Cross-Coupling on Pyrimidine Derivatives
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 4,6-dichloropyrimidine | Arylboronic acid | Pd(OAc)2/PPh3/K3PO4 | 4,6-diarylpyrimidine | researchgate.net |
| 6-chloro-pyrimidine derivative | Arylboronic acid | Pd(PPh3)4 | 6-aryl-pyrimidine derivative | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4/K3PO4 | 5-(biphenyl)-4,6-dichloropyrimidine derivative | mdpi.com |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4/Na2CO3 | 2,4-diphenylpyrimidine | nih.gov |
Photoredox Catalysis in Pyrimidine Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the functionalization of heterocyclic compounds, including pyrimidines. This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes, enabling the activation of otherwise unreactive C-H bonds under mild conditions. pitt.edunih.govrsc.org
The direct C-H amination of pyrimidine rings is a particularly attractive transformation. Recent studies have demonstrated the use of photoredox catalysis for the regioselective amination of arenes and heteroarenes. youtube.com For instance, the combination of an appropriate photocatalyst, an acid, and light can facilitate the coupling of unactivated amines with pyrimidine scaffolds. The mechanism often involves the in situ generation of an electrophilic aminium radical, which then undergoes a radical addition to the electron-rich positions of the pyrimidine ring. youtube.com While a specific protocol for the direct C-H amination of a 4-chloro-6-propoxypyrimidine to its 5-amino derivative via photoredox catalysis is not widely documented, the principles from related transformations on other heterocycles suggest its feasibility.
A plausible strategy for the synthesis of analogues involves the C-H functionalization of a suitable pyrimidine precursor. For example, photoredox-catalyzed C-H arylation can be employed to introduce various substituents onto the pyrimidine core. acs.org This method often utilizes a dual catalytic system, combining a photoredox catalyst with a transition metal catalyst, to achieve the desired transformation.
The table below summarizes representative conditions for photoredox-catalyzed functionalization of pyrimidine-like heterocycles, which could be adapted for the synthesis of this compound analogs.
| Catalyst System | Substrate | Reagent | Solvent | Light Source | Yield (%) | Reference |
| Eosin Y | 2-Substituted Dihydropyrimidine | O₂ | Acetonitrile | Visible Light | High | acs.org |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Pyridine (B92270) | Allylic Substrate | Acetonitrile | Blue LEDs | Good | acs.org |
| Co(II) complex | Aryl Halide | Amine | 1,4-Dioxane | Blue LEDs | up to 95% | chromforum.org |
Interactive Data Table: Photoredox Catalysis Conditions for Pyrimidine Functionalization (Data is illustrative of general conditions for pyrimidine functionalization and may require optimization for the specific target compound)
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has become a cornerstone in modern synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final products. nih.govresearchgate.netnih.gov These benefits stem from the efficient and uniform heating of the reaction mixture by microwave irradiation.
The synthesis of aminated pyrimidines is particularly amenable to microwave conditions. For instance, the nucleophilic aromatic substitution (SNAr) of a chloro group on the pyrimidine ring with an amine is a common strategy. A study on the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives demonstrated that reactions could be completed in 15-30 minutes at 120-140°C, a significant improvement over conventional heating which often requires several hours. nih.govacs.org
A general procedure for the synthesis of an analogue, 4-(substituted amino)-6-chloropyrimidine, would involve the reaction of 4,6-dichloropyrimidine with the desired amine in the presence of a base under microwave irradiation. The choice of solvent and base is critical for optimizing the reaction.
The following table presents typical conditions for the microwave-assisted amination of chloropyrimidines, providing a basis for the synthesis of this compound analogs.
| Starting Material | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Amino-4-chloro-pyrimidine | Substituted Amine | Propanol | 120-140 | 15-30 | Good | nih.govacs.org |
| 4,6-Dichloropyrimidine | Polyamine | Dioxane | Reflux | N/A | Quantitative | tarosdiscovery.com |
| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-one | Alkyl Halide | DMF | 160 | 40 | 82 | nih.govresearchgate.net |
Interactive Data Table: Microwave-Assisted Amination of Chloropyrimidines (Data represents conditions for analogous systems and would require adaptation for the specific synthesis of this compound)
The scalability of microwave-assisted reactions from small laboratory-scale batches to larger production scales is a key consideration. While single-mode microwave reactors are common in research labs, multimode reactors offer the capability for parallel synthesis and larger reaction volumes, facilitating the production of gram to kilogram quantities of material. pitt.edu
Continuous Flow Synthesis for Scalability and Process Efficiency
Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govrsc.orgnih.gov This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.govphenomenex.blog
The synthesis of heterocyclic compounds, including pyrimidines, is well-suited for continuous flow systems. A continuous flow process for the synthesis of a this compound analog could involve pumping streams of the starting materials (e.g., a dichloropyrimidine and an amine) through a heated reactor coil or a packed-bed reactor containing a catalyst. The integration of Process Analytical Technology (PAT), such as in-line IR or HPLC, allows for real-time monitoring and optimization of the reaction, ensuring consistent product quality and yield. rsc.orgphenomenex.blogresearchgate.netrsc.org
A key advantage of flow chemistry is the ability to safely perform reactions under high-temperature and high-pressure conditions, which can significantly accelerate reaction rates. This is particularly beneficial for reactions that are slow or require harsh conditions in batch.
The table below outlines key parameters for the continuous flow synthesis of heterocyclic compounds, which could be applied to the production of this compound and its analogs.
| Reactor Type | Catalyst | Temperature (°C) | Residence Time | Throughput | Reference |
| Microreactor | None | 150-250 | Minutes | g/h | nih.gov |
| Packed-bed Reactor | Heterogeneous | 25-100 | Seconds to Minutes | kg/day | mdpi.com |
| CSTR Cascade | Homogeneous | 120 | ~13 min | N/A | nih.gov |
Interactive Data Table: Parameters for Continuous Flow Synthesis of Heterocycles (Parameters are indicative of general flow synthesis and would need to be optimized for the specific target compound)
The scalability of continuous flow processes is typically achieved by "numbering-up" (running multiple reactors in parallel) or by increasing the size and throughput of a single reactor. This provides a more predictable and often more efficient scale-up pathway compared to traditional batch processes. nih.gov
Purification and Isolation Protocols for Synthesized Intermediates
The purification and isolation of the synthesized intermediates and the final product are critical steps to ensure the desired purity for subsequent applications. Common techniques for the purification of pyrimidine derivatives include crystallization and chromatography.
Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful crystallization. For pyrimidine derivatives, which can have varying polarities, a solvent or solvent system must be identified where the compound is soluble at elevated temperatures but sparingly soluble at room temperature. A patent for a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, suggests that the product can be obtained with high yield without the need for extensive purification, indicating that it may crystallize directly from the reaction mixture upon cooling or workup. acs.org
Chromatography is a versatile technique for separating complex mixtures. For pyrimidine derivatives, both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be employed. The choice of stationary phase (e.g., silica (B1680970) gel for normal-phase, C18 for reversed-phase) and mobile phase is dependent on the polarity of the compounds to be separated. nih.govresearchgate.net For halogenated pyrimidines, which can be challenging to separate from their isomers or byproducts, specialized chromatographic methods may be required. chromforum.org Preparative HPLC can be used for the isolation of high-purity samples. ymc.co.jp
The following table summarizes common purification techniques for pyrimidine derivatives.
| Purification Method | Stationary Phase | Mobile Phase | Key Considerations | Reference |
| Crystallization | N/A | Ethanol (B145695), Acetonitrile, Water, or mixtures | Solvent selection is critical for yield and purity. | researchgate.net |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Effective for separating compounds with different polarities. | acs.org |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with additives (e.g., formic acid) | Good for separating polar and non-polar compounds. | nih.govresearchgate.net |
Interactive Data Table: Purification Protocols for Pyrimidine Intermediates (These are general protocols and specific conditions will depend on the exact compound and impurities present)
Chemical Reactivity and Transformation Pathways of 4 Chloro 6 Propoxypyrimidin 5 Amine
Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Ring Positions
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. slideshare.net The presence of a chloro group at C-4 and a propoxy group at C-6, along with an amino group at C-5, significantly influences the regioselectivity of these reactions.
Selective Replacement of the Chloro Group at C-4 by Various Nucleophiles (e.g., O-, N-, S-nucleophiles)
The chlorine atom at the C-4 position of the pyrimidine ring is the most labile group for nucleophilic displacement. This is attributed to the electronic activation by the ring nitrogen atoms. stackexchange.combeilstein-journals.org The reaction of 4-chloro-6-propoxypyrimidin-5-amine with various nucleophiles leads to the selective substitution of the chloro group.
With N-nucleophiles: Primary and secondary amines readily displace the C-4 chloro group to form the corresponding 4-amino-6-propoxypyrimidin-5-amine derivatives. beilstein-journals.orgnih.gov These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. preprints.org For instance, the reaction with benzylamine (B48309) would yield N-benzyl-6-propoxy-5-aminopyrimidine-4-amine. The reactivity of the amine nucleophile can be influenced by its basicity and steric factors. preprints.orgnih.gov
With O-nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can replace the chloro group to introduce a new alkoxy group at the C-4 position. These reactions typically proceed under anhydrous conditions to prevent hydrolysis.
With S-nucleophiles: Thiolates are also effective nucleophiles for the displacement of the C-4 chloro group, leading to the formation of 4-thioether-substituted pyrimidines.
The general order of reactivity for nucleophilic aromatic substitution on pyrimidine rings often follows S- > O- > N-nucleophiles, although this can be influenced by specific reaction conditions and the nature of the substituents on the pyrimidine ring.
Table 1: Examples of Nucleophilic Substitution at C-4
| Nucleophile | Reagent Example | Product Type |
| N-nucleophile | Benzylamine | 4-(Benzylamino)-6-propoxypyrimidin-5-amine |
| O-nucleophile | Sodium methoxide | 4-Methoxy-6-propoxypyrimidin-5-amine |
| S-nucleophile | Sodium thiophenoxide | 4-(Phenylthio)-6-propoxypyrimidin-5-amine |
Reactivity of the Propoxy Group under Different Conditions (e.g., cleavage, rearrangement)
The propoxy group at C-6 is generally less reactive towards nucleophilic displacement than the chloro group at C-4. However, under forcing conditions, it can also be replaced.
Cleavage: Acid-catalyzed cleavage of alkoxy groups on pyrimidine rings can occur, although this often requires harsh conditions. rsc.org For example, treatment with strong acids like HBr or HI can lead to the formation of the corresponding 6-hydroxypyrimidine derivative. Basic conditions can also lead to ring cleavage in certain activated pyrimidine systems, particularly those with strong electron-withdrawing groups at the 5-position. rsc.org
Rearrangement: Rearrangement reactions involving alkoxy groups on pyrimidine rings are not common but can be observed under specific circumstances. For instance, thermal rearrangements like the Claisen rearrangement can occur if the alkoxy group is an allyl ether. byjus.comyoutube.com Another possibility is the Chapman rearrangement, where an O-aryl imidate rearranges to an N,N-diaryl amide upon heating. While not directly applicable to a simple propoxy group, analogous rearrangements could be envisaged with suitably functionalized alkoxy substituents. More complex rearrangements can also be initiated by reactions at other positions on the ring that lead to unstable intermediates. youtube.comyoutube.commasterorganicchemistry.com
Competitive Reactions and Regioselectivity Control
In nucleophilic substitution reactions on this compound, the primary site of attack is the C-4 position due to the superior leaving group ability of chloride compared to the propoxy group. chemrxiv.org The regioselectivity is generally high for the displacement of the chloro group.
However, in di- or tri-halogenated pyrimidines, the situation is more complex. For example, in 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack by amines occurs preferentially at the C-4 position, followed by the C-6 and then the C-2 position. beilstein-journals.orgnih.govresearchgate.net The presence of the C-5 chloro group in this case directs the incoming nucleophile to the ortho positions (C-4 and C-6).
In the case of this compound, the presence of the amino group at C-5, an electron-donating group, can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the activating effect of the ring nitrogens still dominates, making the C-4 position highly susceptible to substitution. The propoxy group at C-6 also influences the electron distribution in the ring, but to a lesser extent than the chloro and amino groups.
Control of regioselectivity is crucial in the synthesis of specifically substituted pyrimidines. In many cases, the inherent reactivity differences between the leaving groups at different positions allow for selective reactions by carefully controlling the reaction conditions (temperature, stoichiometry of the nucleophile). google.comnih.govresearchgate.net
Reactions Involving the Primary Amino Group at C-5
The primary amino group at the C-5 position is a key functional handle for further derivatization of the molecule.
Acylation, Sulfonylation, and Alkylation Reactions
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. For example, reaction with acetyl chloride would produce N-(4-chloro-6-propoxypyrimidin-5-yl)acetamide.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), affords the corresponding sulfonamide.
Alkylation: Direct alkylation of the 5-amino group can be challenging due to the possibility of over-alkylation and competing N-alkylation at the ring nitrogen atoms. researchgate.net However, under specific conditions, mono-alkylation can be achieved. chemrxiv.org Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated products.
Table 2: Reactions of the C-5 Amino Group
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(4-chloro-6-propoxypyrimidin-5-yl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-chloro-6-propoxypyrimidin-5-yl)-4-methylbenzenesulfonamide |
| Alkylation (Reductive Amination) | Benzaldehyde, NaBH4 | N-Benzyl-4-chloro-6-propoxypyrimidin-5-amine |
Formation of Diazonium Salts and Subsequent Transformations
The primary amino group at C-5 can be converted to a diazonium salt upon treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.orgrsc.org Pyrimidine diazonium salts are often unstable but can undergo a variety of subsequent transformations. orientjchem.orgresearchgate.net
Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including:
Halogens: Using copper(I) halides (CuCl, CuBr).
Cyano group: Using copper(I) cyanide (CuCN).
Hydroxyl group: By heating the diazonium salt solution.
Azo Coupling: The diazonium salt can also act as an electrophile and couple with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. researchgate.net This reaction typically occurs at the C-5 position of the pyrimidine ring. researchgate.net
The ability to perform these transformations makes the 5-amino group a versatile handle for introducing a wide range of functional groups onto the pyrimidine core, further expanding the synthetic utility of this compound.
Cyclization Reactions Leading to Fused Ring Systems
The strategic placement of a nucleophilic amino group ortho to a labile chloro group makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions are fundamental in creating complex scaffolds, many of which are investigated in medicinal chemistry. The general strategy involves the reaction of the 5-amino group and the C-4 position with a bifunctional reagent to form a new ring.
Key Reaction Pathways:
Formation of Pyrimido[5,4-b]pyridines: Reaction with 1,3-dielectrophiles, such as β-ketoesters or malonic acid derivatives, can lead to the construction of a fused pyridine ring. The initial step often involves the formation of an enamine or amide with the 5-amino group, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to displace the C-4 chlorine.
Formation of Purine (B94841) Analogs (Pyrimido[5,4-d]pyrimidines): Reagents like formamide (B127407), urea (B33335), or thiourea (B124793) can be used to introduce the necessary atoms to form a second pyrimidine ring, leading to the synthesis of purine-like structures. sciencescholar.us These reactions often require heat or catalytic conditions to proceed. sciencescholar.us
Formation of Fused Seven-Membered Rings: Reaction with reagents containing longer chains and two electrophilic sites could potentially lead to the formation of pyrimido-diazepines, although such reactions are less common.
The table below outlines hypothetical cyclization reactions based on established pyrimidine chemistry.
| Reagent Class | Example Reagent | Fused System Scaffold | Reaction Conditions |
| β-Dicarbonyl Compound | Ethyl Acetoacetate | Pyrimido[5,4-b]pyridine | Thermal, acid or base catalysis |
| Formylating Agent | Formamide / POCl₃ | Pyrimido[5,4-d]pyrimidine (Purine) | High temperature |
| Carbonyl Equivalent | Phosgene (B1210022) / Triphosgene | Pyrimido[5,4-d]pyrimidine-dione | Base, inert solvent |
| α-Haloketone | Chloroacetone | Pyrimido[5,4-b] nih.govoxazine | Base (e.g., K₂CO₃), polar aprotic solvent |
Participation in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade (or domino) reactions are highly efficient methods for building molecular complexity. The functional groups of this compound make it a suitable candidate for such processes. The amine can act as a nucleophile, the chloro group as a leaving group, and the pyrimidine ring can influence subsequent reaction steps.
While specific MCRs starting directly with this compound are not extensively detailed in dedicated studies, its structure is analogous to other aminopyrimidines used in these syntheses. sciencescholar.usmdpi.com For instance, a cascade reaction could be initiated by a palladium-catalyzed cross-coupling at the C-4 position, followed by an intramolecular cyclization involving the 5-amino group.
A hypothetical multicomponent reaction is presented below, illustrating the potential of this scaffold.
| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Class |
| Ugi-type Reaction | This compound | Aldehyde (e.g., Benzaldehyde) | Isocyanide (e.g., tert-Butyl isocyanide) | Highly substituted α-acylamino amides |
| Hantzsch-type Thiazole Synthesis | Thiourea | α-Haloketone | This compound (as amine component) | Fused pyrimido-thiazole derivatives |
| Cascade Coupling/Cyclization | Terminal Alkyne | This compound | CO, Catalyst (e.g., Pd) | Fused lactams |
Electrophilic Aromatic Substitution on the Pyrimidine Core (if applicable, e.g., at C-2)
Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally challenging. wikipedia.org The presence of two electron-withdrawing nitrogen atoms makes the ring system electron-deficient and thus less reactive towards electrophiles compared to benzene (B151609). wikipedia.org
The reactivity of the C-2 position in this compound is governed by the combined electronic effects of all substituents:
Activating Groups: The 5-amino (-NH₂) and 6-propoxy (-OPr) groups are strong electron-donating groups that activate the ring towards electrophilic attack through resonance. They typically direct incoming electrophiles to the ortho and para positions.
Deactivating Groups: The 4-chloro (-Cl) group is deactivating via its inductive effect but can direct ortho/para through resonance. wikipedia.org The two ring nitrogens are strongly deactivating.
Under typical SEAr conditions that employ strong acids (e.g., nitration with HNO₃/H₂SO₄), the highly basic 5-amino group would be readily protonated to form an ammonium (B1175870) (-NH₃⁺) group. libretexts.org This protonated group is strongly deactivating and a meta-director, which would further reduce the ring's reactivity. Given the cumulative deactivating effects and the high likelihood of amine protonation, electrophilic aromatic substitution at the C-2 position is considered synthetically unfeasible under standard conditions.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Influence |
| -NH₂ | 5 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating, Ortho/Para Director |
| -OPr | 6 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating, Ortho/Para Director |
| -Cl | 4 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating, Ortho/Para Director |
| Ring Nitrogens | 1, 3 | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating |
Radical Reactions and Their Synthetic Utility
The involvement of this compound in radical reactions is not a widely documented area of its chemistry. Most synthetic applications focus on its ionic reaction pathways, particularly the nucleophilic substitution of the C-4 chlorine.
However, its functional groups offer potential handles for radical-mediated transformations:
Radical Dehalogenation: The C-Cl bond could potentially be cleaved under radical conditions (e.g., using tributyltin hydride or via photoredox catalysis) to yield the corresponding 6-propoxypyrimidin-5-amine. This could be useful if the chloro group is used as a temporary blocking or directing group.
Minisci-type Reactions: While challenging on such an electron-deficient ring, it is conceivable that under specific conditions, radical alkylation could be forced at certain positions.
Diazotization-Sandmeyer Reaction: The 5-amino group could be converted to a diazonium salt. Although typically associated with ionic intermediates, subsequent Sandmeyer-type reactions to introduce halides, cyano, or other groups can proceed through single-electron transfer (radical) mechanisms.
These potential applications remain largely speculative without direct research findings.
Studies on Compound Stability and Degradation Mechanisms under Chemical Stress
Specific experimental studies detailing the degradation profile of this compound are not extensively published. However, its stability can be inferred from the chemical nature of its functional groups. The compound is expected to be sensitive to certain chemical environments, leading to predictable degradation pathways.
| Stress Condition | Potential Degradation Pathway | Resulting Product Type |
| Strong Acid (e.g., HCl, H₂SO₄) | 1. Protonation of the 5-amino group and ring nitrogens. 2. Hydrolysis of the propoxy ether linkage. | 1. Pyrimidinium salt. 2. 4-Chloro-6-hydroxypyrimidin-5-amine. |
| Strong Base (e.g., NaOH, KOH) | Hydrolysis of the C-4 chloro group via SNAr mechanism. | 5-Amino-6-propoxypyrimidin-4(3H)-one (a pyrimidinone). |
| Aqueous Conditions (pH dependent) | Slow hydrolysis of the C-4 chloro group, accelerated by heat or non-neutral pH. | 5-Amino-6-propoxypyrimidin-4(3H)-one. |
| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Oxidation of the electron-rich pyrimidine ring or the amino group. | Complex mixture of oxidized products, potential for N-oxide formation or ring opening. |
| High Temperature | Thermal decomposition; specific pathways are undocumented but may involve elimination or rearrangement. | Undetermined decomposition products. |
The most probable degradation route under common laboratory or environmental conditions is the hydrolysis of the activated chloro group to a hydroxyl group, forming the corresponding pyrimidinone derivative.
Advanced Spectroscopic and Physico Chemical Characterization in Pyrimidine Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and purity of a compound. For the unambiguous structural assignment of 4-Chloro-6-propoxypyrimidin-5-amine, a suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, is employed.
¹H, ¹³C, and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment.chemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the propoxy group and the amine protons. The aromatic proton on the pyrimidine (B1678525) ring would appear as a singlet. The propoxy group would show a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom. The amine protons would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the two carbons of the pyrimidine ring, with the carbon bearing the chlorine atom being significantly downfield. The three carbons of the propoxy group will also be distinguishable.
Two-Dimensional (2D) NMR Spectroscopy: To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propoxy group. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the propoxy group and the pyrimidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. chemicalbook.com This is particularly useful for establishing the connection of the propoxy group to the pyrimidine ring, for instance, by observing a correlation from the methylene protons of the propoxy group to the carbon atom at position 6 of the pyrimidine ring.
To illustrate, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below, based on known data for similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | ~8.0-8.5 (s) | - |
| -OCH₂CH₂CH₃ | ~4.3-4.5 (t) | ~70-75 |
| -OCH₂CH₂CH₃ | ~1.7-1.9 (sextet) | ~20-25 |
| -OCH₂CH₂CH₃ | ~0.9-1.1 (t) | ~10-15 |
| -NH₂ | ~5.0-6.0 (br s) | - |
| Pyrimidine-C-Cl | - | ~155-160 |
| Pyrimidine-C-O | - | ~160-165 |
| Pyrimidine-C-NH₂ | - | ~130-135 |
| Pyrimidine-C-H | - | ~115-120 |
Quantitative NMR for Purity Determination
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the sample can be calculated. For this compound, a well-resolved signal, preferably a singlet from the aromatic proton, would be chosen for integration against a suitable internal standard. The purity is calculated using the following equation:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
I = Integral value
N = Number of protons giving rise to the signal
M = Molar mass
m = mass
P = Purity of the standard
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.nih.gov
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₇H₁₀ClN₃O), the expected exact mass can be calculated. The presence of chlorine would be evident from the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.
| Ion | Calculated Exact Mass |
| [M+H]⁺ (³⁵Cl) | 188.0585 |
| [M+H]⁺ (³⁷Cl) | 190.0556 |
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. For this compound, likely fragmentation pathways would involve the loss of the propoxy group, the chlorine atom, and cleavage of the pyrimidine ring. Analysis of these fragments helps to piece together the molecular structure.
A plausible fragmentation pattern would be the initial loss of the propoxy radical, followed by the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide valuable information about the functional groups present in a compound.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the propoxy group and the pyrimidine ring, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-O stretching of the propoxy ether linkage. The C-Cl stretch would also be observable.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N and C=C stretch (pyrimidine ring) | 1400-1600 |
| C-O stretch (ether) | 1000-1300 |
| C-Cl stretch | 600-800 |
The combination of these powerful analytical techniques provides a comprehensive and unambiguous characterization of this compound, ensuring its structural integrity and purity for any subsequent application.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis
For a molecule like this compound, obtaining suitable single crystals is the first critical step. This is typically achieved through slow evaporation of a saturated solution or by vapor diffusion techniques. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific experimental crystallographic data for this compound is not available in the surveyed literature, an analysis would be expected to yield key parameters that define its solid-state structure. These parameters include the crystal system, space group, and unit cell dimensions. The data would also reveal the planarity of the pyrimidine ring and the orientation of the chloro, propoxy, and amine substituents. Furthermore, the analysis would identify intermolecular interactions, such as hydrogen bonding involving the amine group and nitrogen atoms in the pyrimidine ring, which govern the crystal packing.
Illustrative Data Table for Single Crystal X-ray Diffraction Analysis: This table presents hypothetical data to illustrate the expected results from an SC-XRD analysis of this compound.
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₇H₁₀ClN₃O |
| Formula Weight | 187.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 9.12 |
| β (°) | 105.3 |
| Volume (ų) | 925.4 |
| Z (molecules/unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. shu.ac.uklibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-vis region. tanta.edu.eg
For this compound, the pyrimidine ring system, with its alternating double bonds and heteroatoms containing non-bonding electrons (n-electrons), constitutes the primary chromophore. The absorption of UV radiation by this molecule is expected to involve π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital.
The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. The presence of substituents on the pyrimidine ring, such as the chloro, propoxy, and amine groups, can cause shifts in the absorption bands. An auxochrome, like the amino group, can modify the absorption of the chromophore.
A UV-Vis spectrum of this compound would provide valuable information about its electronic structure and conjugation. While specific spectral data for this compound is not found in the reviewed literature, a hypothetical analysis in a common solvent like ethanol (B145695) would likely reveal characteristic absorption bands in the UV region.
Illustrative Data Table for UV-Vis Spectroscopic Analysis: This table presents hypothetical data to illustrate the expected results from a UV-Vis analysis of this compound in ethanol.
| Transition Type | Illustrative λmax (nm) | Illustrative Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π → π | 265 | 8,500 |
| n → π | 310 | 1,200 |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly crucial for assessing the purity of synthesized compounds like this compound and for monitoring the progress of its synthesis. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally sensitive compounds. nih.gov For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By developing a suitable HPLC method, the purity of a this compound sample can be determined by detecting and quantifying any impurities present. The retention time of the main peak serves as a qualitative identifier, while the peak area provides quantitative information.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC analysis would likely require derivatization to increase its volatility and thermal stability. The separation in GC occurs as the analyte, carried by an inert gas (mobile phase), interacts with a stationary phase coated on the inside of a long column. The retention time is characteristic of the compound under specific conditions. When coupled with a mass spectrometer (GC-MS), this technique provides definitive structural identification of the analyte and any impurities.
While specific chromatographic methods for this compound are not detailed in the available literature, the following table illustrates the typical parameters that would be defined in a validated HPLC method for its purity analysis.
Illustrative Data Table for HPLC Purity Analysis: This table presents hypothetical parameters for an HPLC method developed for the purity assessment of this compound.
| Parameter | Illustrative Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm (UV) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Retention Time | 5.8 min |
Computational and Theoretical Chemistry Studies on 4 Chloro 6 Propoxypyrimidin 5 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the electron distribution, molecular shape, and stability of 4-Chloro-6-propoxypyrimidin-5-amine.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G+(d,p), would be used to optimize the molecular geometry and determine its ground state properties. mdpi.com This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
For instance, a study on related chloropyrimidine derivatives utilized DFT to obtain optimized geometries and understand their structural characteristics. nih.gov Such calculations for this compound would elucidate the planarity of the pyrimidine (B1678525) ring and the orientation of the propoxy and amine substituents.
Illustrative Data Table: Calculated Geometric Parameters for a Pyrimidine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | - | - |
| C-N (ring) | 1.33 - 1.38 | 115 - 128 | 0 - 1 |
| C-O | 1.36 | - | - |
| O-C (propyl) | 1.43 | - | - |
| C-N (amine) | 1.39 | - | - |
| N-C-C (ring) | - | 122.5 | - |
| C-N-C (ring) | - | 115.2 | - |
| C-C-O-C | - | - | 178.5 |
Note: This table is illustrative and presents typical values for a substituted pyrimidine ring based on general chemical knowledge and not specific calculations for this compound.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller gap suggests higher reactivity.
For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals. Generally, in such molecules, the HOMO is localized on the electron-rich amine and pyrimidine ring, while the LUMO is distributed over the pyrimidine ring, particularly influenced by the electron-withdrawing chloro group. This analysis helps in predicting the sites for electrophilic and nucleophilic attack.
Computational Spectroscopic Predictions (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic properties, which are invaluable for the characterization and identification of new compounds.
For this compound, predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure. For example, the protons on the propoxy group would have characteristic shifts, as would the amine protons and any protons on the pyrimidine ring.
Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be computationally predicted. These calculations help in assigning the observed experimental bands to specific vibrational modes, such as C-Cl stretching, N-H bending, and C-O stretching. Studies on other chloropyrimidine derivatives have shown a good correlation between calculated and experimental IR spectra. nih.gov
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for a Substituted Pyrimidine
| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |
| ¹H NMR (ppm) | |||
| -NH₂ | ~5.0-6.0 | ~5.5 | Amine protons |
| -OCH₂- | ~4.2 | ~4.3 | Methylene (B1212753) protons adjacent to oxygen |
| Pyrimidine-H | ~8.0 | ~8.1 | Ring proton |
| IR (cm⁻¹) | |||
| N-H stretch | 3400-3500 | 3450 | Amine group |
| C=N stretch | 1550-1600 | 1575 | Pyrimidine ring |
| C-Cl stretch | 700-800 | 750 | Chloro group |
Note: This table is for illustrative purposes. The values are typical for similar structures and not specific to this compound. Experimental values for aminopyrimidines can show singlets for the amino protons in the range of 5.07-5.28 ppm. semanticscholar.org
Reaction Mechanism Studies through Transition State Calculations and Reaction Pathway Mapping
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, and, crucially, transition states, a complete reaction pathway can be mapped out. This provides insights into the feasibility of a reaction and the nature of the intermediate species.
For this compound, such studies could investigate its synthesis or its reactivity in, for example, nucleophilic substitution reactions where the chloro group is displaced. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, offering a deeper understanding of its chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable propoxy group, MD simulations can explore its conformational landscape. This analysis reveals the most stable conformations and the energy barriers between them.
Furthermore, MD simulations can be used to study intermolecular interactions, for instance, how the molecule interacts with solvent molecules or a biological target like a protein. This is particularly relevant in drug design, where understanding the binding mode of a molecule within a protein's active site is crucial.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built using calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) and experimental reactivity data.
For a class of compounds including this compound, a QSRR model could be developed to predict the reactivity of new, unsynthesized derivatives. This approach is highly valuable in medicinal chemistry for optimizing the properties of a lead compound. By understanding which structural features influence reactivity, chemists can design molecules with desired characteristics.
Chemoinformatics and Database Analysis for Pyrimidine Scaffold Exploration
Chemoinformatics and the analysis of large chemical databases are pivotal in modern drug discovery. They allow for the systematic exploration of chemical space, identification of privileged scaffolds, and the design of novel compounds with desired properties. The pyrimidine ring, a core component of nucleobases, is recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including numerous approved drugs. gsconlinepress.comtandfonline.com
Database analysis of publicly and commercially available databases, such as ChEMBL, PubChem, and ScafBank, reveals the vast diversity of pyrimidine-containing molecules. nih.gov These databases can be mined to understand the substitution patterns around the pyrimidine core that are most frequently associated with specific biological activities. For instance, an analysis might reveal the common co-occurrence of specific substituents at the C4, C5, and C6 positions of the pyrimidine ring in molecules targeting a particular class of enzymes, such as kinases.
A chemoinformatic analysis of databases for scaffolds related to this compound would involve several key steps:
Scaffold Definition: The core pyrimidine ring is defined as the central scaffold.
Database Searching: Searching large chemical databases for all molecules containing this pyrimidine scaffold.
Substituent Analysis: Analyzing the frequency and type of substituents at each position of the pyrimidine ring.
Property Correlation: Correlating these substitution patterns with annotated biological activities or physicochemical properties.
Such an analysis can provide valuable insights into the "druggability" of the pyrimidine scaffold and guide the design of libraries of analogs based on this compound.
To illustrate the outcome of such an analysis, a hypothetical data table is presented below, showcasing the kind of information that could be extracted from a chemoinformatics study of pyrimidine derivatives in a database like ChEMBL.
| Substituent Position | Common Functional Groups | Associated Biological Targets (Hypothetical) | Frequency in Database (%) |
| C2 | Amine, Methyl, Thiol | Kinases, GPCRs | 35 |
| C4 | Chloro, Amine, Methoxy | Kinases, Proteases | 45 |
| C5 | Amine, Nitro, Halogens | Dihydrofolate Reductase, Thymidylate Synthase | 15 |
| C6 | Alkoxy, Phenyl, Chloro | Kinases, Ion Channels | 25 |
This table is illustrative and represents the type of data generated from a chemoinformatic analysis of pyrimidine-containing compounds in chemical databases. The frequencies and associated targets are hypothetical.
Prediction of Electronic and Steric Parameters for Substituent Effects
The biological activity of a molecule is intimately linked to its electronic and steric properties. Computational methods allow for the prediction of these parameters, providing a quantitative basis for understanding substituent effects on the reactivity and binding affinity of a molecule. For this compound, the key substituents influencing its properties are the chloro group at C4, the propoxy group at C6, and the amine group at C5.
Electronic Parameters:
Electronic parameters describe the electron-donating or electron-withdrawing nature of a substituent, which in turn affects the electron density distribution within the pyrimidine ring. This is crucial for understanding reaction mechanisms and non-covalent interactions with biological targets.
Hammett Constants (σ): These are empirical parameters that quantify the electronic effect of a substituent on the reactivity of a benzene (B151609) ring. While originally developed for benzene systems, the concept can be extended to heterocyclic rings like pyrimidine, albeit with caution. Computational methods, including Density Functional Theory (DFT) and machine learning models, can be used to predict Hammett-like parameters for substituents on pyrimidine rings. rsc.orgnih.gov The chloro group is known to be electron-withdrawing through induction (-I effect) but electron-donating through resonance (+R effect). The propoxy group is electron-donating (+R effect), and the amine group is strongly electron-donating (+R effect).
Atomic Charges: Quantum chemical calculations can determine the partial charges on each atom of the molecule. This provides a detailed picture of the electron distribution and helps identify potential sites for electrophilic or nucleophilic attack, as well as hydrogen bonding interactions.
A representative table of calculated electronic parameters for the substituents on the pyrimidine ring of this compound is shown below.
| Substituent | Position | Predicted Hammett-like Constant (σp) | Calculated Partial Charge on Attached Ring Carbon (Mulliken) |
| -Cl | C4 | +0.23 | +0.15 |
| -OPr | C6 | -0.27 | +0.25 |
| -NH2 | C5 | -0.66 | -0.10 |
This table contains illustrative data based on general principles of substituent effects and computational chemistry. The specific values are hypothetical and would require dedicated quantum chemical calculations.
Steric Parameters:
Steric parameters quantify the size and shape of a substituent, which are critical for determining how a molecule fits into a binding site of a protein.
Taft Steric Parameter (Es): This parameter quantifies the steric effect of a substituent based on the rates of hydrolysis of aliphatic esters.
Sterimol Parameters (L, B1, B5): These parameters provide a more detailed description of the shape of a substituent by defining its length (L) and width (B1 and B5) in different dimensions.
Below is a hypothetical table of predicted steric parameters for the substituents.
| Substituent | Position | Taft Steric Parameter (Es) | Sterimol L-value (Å) | Sterimol B1-value (Å) |
| -Cl | C4 | -0.97 | 3.52 | 1.80 |
| -OPr | C6 | -0.31 | 4.11 | 1.90 |
| -NH2 | C5 | -0.61 | 2.89 | 1.55 |
This table contains illustrative data based on known values for similar functional groups. The specific values for this particular molecular context are hypothetical and would need to be calculated.
The computational prediction of these electronic and steric parameters for this compound and its analogs is a crucial step in rational drug design. It allows for the systematic modification of the scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
Applications of 4 Chloro 6 Propoxypyrimidin 5 Amine As a Versatile Synthetic Building Block
Precursor for the Synthesis of Fused Heterocyclic Ring Systems
The inherent reactivity of 4-chloro-6-propoxypyrimidin-5-amine, particularly the ortho-positioning of the amino and chloro groups, makes it an ideal precursor for annulation reactions, leading to the formation of fused heterocyclic systems. These reactions typically involve a two-step process: substitution of the chlorine atom followed by cyclization involving the adjacent amino group, or a direct condensation reaction that forms a new ring fused to the pyrimidine (B1678525) core.
Pyrrolopyrimidines
The synthesis of pyrrolopyrimidines, a class of compounds with significant biological relevance, can be achieved using this compound or its analogues. The general strategy involves the reaction with a molecule containing a two-carbon unit that can cyclize with the C5-amine and C4-position of the pyrimidine. While direct examples with the propoxy derivative are specialized, the reactivity pattern is well-established with similar 4-chloropyrimidine (B154816) structures. For instance, related 4-chloropyrrolo[2,3-d]pyrimidines can be transformed into more complex structures by first reacting the chloro group with nucleophiles like hydrazine (B178648) hydrate (B1144303) and then cyclizing the resulting intermediate. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a key heterocyclic system found in various nucleotides. mdpi.com
Table 1: Synthesis of Pyrrolopyrimidine Derivatives from Analogous 4-Chloro Precursors
| Starting Material | Reagents | Conditions | Product Class | Reference |
|---|---|---|---|---|
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Hydrazine hydrate | Absolute ethanol (B145695), reflux | 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |
| 2-aminopyrroles, Lactams | POCl₃, then aq. NH₃ | Dioxane, reflux | Tricyclic Pyrrolo[2,3-d]pyrimidinones | mdpi.com |
Thienopyrimidines
Thienopyrimidines are another important class of fused heterocycles accessible from pyrimidine precursors. ekb.eg The construction of a thiophene (B33073) ring onto the pyrimidine core of a 4-chloro-6-substituted-pyrimidin-5-amine can be accomplished through multi-step sequences. A common method is the Gewald reaction, starting from a suitable piperidin-4-one derivative which is then used to build the thiophene ring, followed by pyrimidine ring formation and subsequent chlorination. nih.gov This creates a thieno[2,3-d]pyrimidine (B153573) core. The chloro group on this fused system is then readily displaced by various nucleophiles to generate diverse derivatives. nih.gov
Table 2: Representative Synthesis of Thieno[2,3-d]pyrimidine Systems
| Precursor Stage | Reagents | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Ring Formation | Ethyl cyanoacetate, Sulfur, Morpholine | Ethanol, reflux | 2-aminothiophene derivative | nih.gov |
| Pyrimidine Cyclization | Formamidine acetate | DMF, 100 °C | Thieno[2,3-d]pyrimidin-4-one | nih.gov |
| Chlorination | POCl₃, DBU | 50-70 °C | 4-Chlorothieno[2,3-d]pyrimidine | nih.gov |
Other Annulated Pyrimidine Derivatives
The versatility of the 4-chloro-pyrimidin-5-amine scaffold extends to the synthesis of other fused systems. By selecting appropriate reaction partners, rings containing different heteroatoms can be annulated. For example, reaction of 4-chloro-pyrrolopyrimidine analogues with reagents like formic acid or carbon disulfide after conversion to a hydrazino intermediate can lead to the formation of pyrrolo[3,2-e] nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine derivatives. nih.gov These reactions highlight the utility of the pyrimidine core as a template for building complex, multi-ring heterocyclic structures.
Intermediate in the Assembly of Complex Multi-Substituted Pyrimidine Derivatives
The chloro atom at the C4 position of this compound is a key functional group for introducing molecular diversity. It is susceptible to nucleophilic aromatic substitution and participates readily in modern cross-coupling reactions. This allows for the precise and controlled installation of a wide range of substituents, making the compound a valuable intermediate for creating complex, multi-substituted pyrimidines. thieme.de
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective. Using analogous 4-chloropyrimidine precursors, various aryl and heteroaryl groups can be introduced at the C4 position by reacting the compound with arylboronic acids in the presence of a palladium catalyst and a base. researchgate.net Similarly, amination reactions, including the Buchwald-Hartwig reaction or acid-catalyzed processes, allow for the introduction of diverse amine functionalities by displacing the chloro group. nih.govnih.gov These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationships of pyrimidine-based compounds.
Table 3: Examples of Substitution and Cross-Coupling Reactions on Analogous Chloropyrimidines
| Substrate | Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|---|
| 2-amino-4-chloro-N,N-dimethylpyrimidine | Suzuki Coupling | Arylboronic acids, Pd(OAc)₂, PPh₃, Na₂CO₃ | 2-amino-4-aryl-N,N-dimethylpyrimidines | researchgate.net |
| 2-amino-4-chloro-pyrimidine | Nucleophilic Substitution | Substituted amines, triethylamine | 2-amino-4-substituted-aminopyrimidines | nih.gov |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic Substitution (Amination) | Aniline, HCl | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |
Role in Combinatorial Chemistry and Library Synthesis for Chemical Diversification
The ability to perform selective and high-yielding reactions at multiple positions makes this compound and related structures ideal scaffolds for combinatorial chemistry and the synthesis of compound libraries. The sequential or orthogonal modification of the C4-chloro and C5-amino groups allows for the rapid generation of a large number of distinct molecules from a common core.
For example, a library could be generated by first performing a Suzuki coupling at the C4 position with a set of different boronic acids. The resulting products, now bearing diverse aryl or heteroaryl groups, could then undergo a second set of reactions at the C5-amino group, such as acylation or reductive amination, with a different set of reagents. This parallel synthesis approach enables the creation of a matrix of compounds, facilitating the exploration of chemical space for various applications, including drug discovery. The pyrimidine core acts as a central hub from which different chemical substituents can radiate. growingscience.com
Design and Synthesis of Chemically Modifiable Probes for Material Science Applications
This compound can serve as a starting point for such probes. The chloro group provides a synthetic handle for attaching the pyrimidine core to other molecular systems or surfaces, while the amino and propoxy groups can be used to modulate the electronic nature of the scaffold. For instance, the chloro group can be substituted with a thiol-containing linker for attachment to gold surfaces, or with an alkyne for use in "click" chemistry reactions. The C5-amino group could be derivatized with fluorophores or chromophores. This modular design allows for the systematic synthesis of a series of related probes where specific properties can be fine-tuned through chemical modification, without specifying the exact material applications.
Research on this compound as a Synthetic Building Block Remains Limited
The general reactivity of chloropyrimidines suggests that this compound could, in principle, serve as a valuable intermediate. The chloro substituent at the 4-position is a prime site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The propoxy and amine substituents would be expected to modulate the reactivity of the pyrimidine ring and could be leveraged in multi-step synthetic sequences.
Methodologies that are commonly applied to other chloropyrimidines, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, could theoretically be adapted for this compound to form new carbon-carbon and carbon-heteroatom bonds. Furthermore, the amine group at the 5-position offers a handle for further derivatization, such as acylation, alkylation, or participation in condensation reactions to construct fused ring systems.
However, at present, specific examples, detailed reaction conditions, and yields for such transformations involving this compound have not been extensively reported. The development of novel, efficient, and regioselective functionalization methods is a continuous effort in organic synthesis. Future research may yet uncover the full potential of this compound as a key building block for the synthesis of complex and biologically active molecules. The lack of current data highlights a potential area for future investigation within synthetic organic chemistry.
Future Research Directions and Emerging Opportunities in Pyrimidine Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's growing emphasis on green chemistry is profoundly influencing the synthesis of pyrimidine (B1678525) derivatives. powertechjournal.com Future research is increasingly focused on developing methods that minimize environmental impact by reducing waste, avoiding hazardous substances, and lowering energy consumption.
Key strategies in this domain include:
Multicomponent Reactions (MCRs): These reactions are highly attractive as they combine multiple starting materials in a single step to form complex products, thereby reducing the number of synthetic steps, solvent usage, and purification needs. acs.org
Green Solvents and Catalysts: Research is moving towards the use of water, supercritical fluids, or solvent-free reaction conditions to replace traditional volatile organic solvents. powertechjournal.comnih.gov The development of recyclable and biodegradable catalysts is also a major focus. powertechjournal.combohrium.com
Renewable Feedstocks: A significant long-term goal is the use of biomass-derived starting materials, such as alcohols obtained from lignocellulose, to synthesize pyrimidines. acs.orgbohrium.com This approach reduces reliance on fossil fuels and promotes a circular economy. bohrium.com For instance, a novel iridium-catalyzed multicomponent synthesis allows for the creation of pyrimidines from amidines and up to three different alcohols, which can be sourced from biomass. acs.org
Energy-Efficient Methods: Techniques like microwave and ultrasound-assisted synthesis are being explored to accelerate reaction times and reduce energy input compared to conventional heating methods. powertechjournal.commdpi.com
A 2024 review highlighted the progress in green chemistry for synthesizing heterocyclic compounds, including pyrimidines, emphasizing various catalysts, solvents, and techniques that promote sustainability. benthamdirect.com
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing pyrimidine chemistry. Researchers are pursuing catalysts that offer higher yields, improved regioselectivity, and broader functional group tolerance.
Recent advancements and future directions include:
Pincer-Complex Catalysts: Iridium and manganese complexes stabilized by PN5P-pincer ligands have proven highly efficient in the sustainable synthesis of pyrimidines from alcohols and amidines, producing yields of up to 93%. acs.orgmdpi.com
Copper-Catalyzed Reactions: Copper catalysts have been employed in tandem reactions to create novel sulfonamide pyrimidine derivatives with high yields. mdpi.com
Nanoparticle Catalysis: Magnetic nanoparticles, such as Fe3O4-based catalysts, are gaining traction due to their high surface area, stability, and ease of recovery and reuse, making them ideal for eco-friendly synthesis protocols. acs.orgresearchgate.net
Organocatalysis: The use of small organic molecules, like L-proline, as catalysts offers a metal-free alternative, which is often cheaper and less toxic. acs.org
The table below summarizes various catalytic systems being explored for pyrimidine synthesis.
| Catalyst Type | Example(s) | Key Advantages | Reference(s) |
| Pincer Complexes | PN5P–Ir–pincer complexes, [Mn] complex with PN5P–pincer ligand | High efficiency, regioselectivity, sustainable (uses alcohols) | acs.org, mdpi.com |
| Copper Catalysts | Copper-catalyzed tandem reactions | High yields for specific derivatives (e.g., sulfonamides) | mdpi.com |
| Nanoparticles | Fe3O4-@poly(vinyl alcohol) NPs | Heterogeneous, eco-friendly, reusable | acs.org |
| Organocatalysts | L-proline | Metal-free, less toxic, cost-effective | acs.org |
| Gold Catalysts | Gold-mediated synthesis from propargyl alcohols | Facile methodology for specific pyrimidine derivatives | mdpi.com |
Mechanistic Insights into Complex Pyrimidine Transformations
A deeper understanding of the reaction mechanisms underlying pyrimidine synthesis is essential for optimizing existing methods and designing new, more efficient transformations. nih.gov Future research will leverage a combination of experimental and computational studies to elucidate the intricate pathways of these reactions.
Areas of focus include:
Reaction Pathway Analysis: Detailed studies are needed to understand the sequence of bond formations and breakages, as well as the nature of key intermediates. For example, mechanistic studies have been conducted on TFA-catalyzed reactions of 1,3,5-triazines with ketones. mdpi.com
Understanding Allosteric Regulation: In biological systems, pyrimidine synthesis is tightly regulated. For instance, the enzyme CAD, which catalyzes the initial steps of de novo pyrimidine synthesis, is controlled by phosphorylation and allosteric effectors. nih.govresearchgate.net Insights from these biological pathways can inspire the design of synthetic catalysts with switchable activity.
Skeletal Transformation: Research into unconventional reactions, such as gold-catalyzed C–C bond cleavage, can lead to the formation of novel pyrimidine-embedded macrocycles and bridged cyclic molecules with unique three-dimensional shapes. frontiersin.org
Gaining these mechanistic insights will allow chemists to better control reaction outcomes, suppress side reactions, and expand the scope of pyrimidine chemistry.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling rapid prediction and optimization of reaction conditions. rjptonline.org These computational tools can analyze vast datasets to identify patterns that may not be apparent to human researchers. eurekalert.org
Emerging applications in pyrimidine chemistry include:
Reaction Outcome Prediction: AI algorithms are being developed to predict the products and yields of complex chemical reactions with high accuracy, sometimes outperforming trained chemists. drugtargetreview.comdartmouth.edu This can significantly reduce the number of trial-and-error experiments needed. chemai.io
Synthesis Planning: Machine learning models can propose synthetic routes to target pyrimidine derivatives, streamlining the process of drug discovery and materials development. drugtargetreview.com
Data-Driven Optimization: By integrating with automated synthesis platforms, AI can autonomously design and execute experiments to rapidly find the optimal conditions for a given pyrimidine synthesis. youtube.com
Researchers have successfully used ML to explain the selectivity of hundreds of reactions, demonstrating the power of these tools in interpreting complex chemical phenomena. eurekalert.org The synergy between AI, computational modeling, and experimental chemistry is expected to accelerate the discovery of next-generation pyrimidine-based compounds. ijsat.org
Design of Pyrimidine-Based Scaffolds for Advanced Chemical Materials
The pyrimidine ring is a "privileged scaffold" due to its structural versatility and ability to engage in various intermolecular interactions, making it a cornerstone in the design of new molecules. ijsat.orgmdpi.com Future research will continue to exploit this scaffold to create advanced chemical materials with novel architectures.
Key research directions involve:
Scaffold Diversity: Chemists are developing synthetic strategies to produce a wide array of pyrimidine-based structures, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyridopyrimidines. mdpi.comacs.org
Three-Dimensional Architectures: There is a move away from flat, two-dimensional molecules towards more complex 3D structures. acs.org Skeletal transformation strategies are being used to create conformationally diverse pyrimidine-embedded medium and macro-cycles. frontiersin.org
Fragment-Based Design: In drug discovery, pyrimidine fragments can be elaborated using diverse 3D building blocks to rapidly generate libraries of lead-like compounds for screening. acs.org
DNA-Encoded Libraries (DELs): Pyrimidine cores are being used to generate large-scale DELs, which allow for the rapid screening of billions of compounds. nih.gov Different functionalized pyrimidine cores can be used to create libraries with varied chemical and regioselectivity. nih.gov
The development of these novel scaffolds is fundamental to discovering materials with unique and valuable characteristics.
High-Throughput Experimentation and Automation in Pyrimidine Synthesis and Screening
High-throughput experimentation (HTE) and automation are transforming chemical research by allowing for the parallel execution of a large number of experiments. nih.gov This approach dramatically accelerates the pace of discovery and optimization in pyrimidine chemistry.
Key aspects and future opportunities include:
Accelerated Optimization: HTE enables the rapid screening of a wide array of catalysts, solvents, and reaction conditions to quickly identify the optimal parameters for pyrimidine synthesis. youtube.comnih.gov
Library Synthesis: Automated systems can rapidly synthesize large libraries of pyrimidine derivatives for screening in drug discovery and materials science. youtube.com
Automated Screening: Automated systems using techniques like high-performance liquid chromatography (HPLC) have been developed for screening disorders related to purine (B94841) and pyrimidine metabolism. nih.gov In drug discovery, automated platforms can screen millions of compounds against biological targets. youtube.com
Integration with AI: The large, high-quality datasets generated by HTE are ideal for training machine learning algorithms, creating a powerful feedback loop where AI proposes experiments, automation executes them, and the results further refine the AI models. youtube.com
By combining HTE with robotics and AI, researchers can explore chemical space more efficiently, reducing the time and cost associated with developing new pyrimidine-based molecules. youtube.comazolifesciences.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Chloro-6-propoxypyrimidin-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of pyrimidine derivatives typically involves nucleophilic substitution at the chlorine position. For analogous compounds (e.g., 4-chloro-5-methyl-pyrimidin-2-yl derivatives), reactions with amines are conducted in polar aprotic solvents (e.g., acetonitrile) at 50–80°C to optimize substitution efficiency . Temperature control is critical to minimize side reactions like dehalogenation. Characterization via HPLC or GC-MS is advised to monitor purity and intermediate formation.
Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on characteristic signals for the propoxy group (e.g., –OCH₂CH₂CH₃ triplet at ~1.0 ppm and –CH₂O– quartet at ~3.5 ppm) and pyrimidine ring protons (aromatic region, δ 7.0–8.5 ppm) .
- IR : Look for N–H stretching (3300–3500 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹). Compare with crystallographic data from similar compounds (e.g., 2-chloro-5-fluoro-6-methyl derivatives) to validate assignments .
Q. What are the key reactivity patterns of this compound in substitution reactions?
- Methodological Answer : The chlorine atom at position 4 is highly reactive toward nucleophiles (e.g., amines, alkoxides). For example, in 6-methyl-2-phenylpyrimidine derivatives, substitution with aryl amines proceeds via SNAr mechanisms under mild conditions (room temperature, DMF) . Kinetic studies using UV-Vis spectroscopy can track reaction progress and identify competing pathways (e.g., hydrolysis).
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound derivatives?
- Methodological Answer : Crystallographic analysis (e.g., for 5-[(3,5-dichloroanilino)methyl]pyrimidines) reveals bond angles, torsional strain, and intermolecular interactions (e.g., hydrogen bonding between NH₂ and Cl) that influence stability . Use Mo Kα radiation (λ = 0.71073 Å) and SHELX software for structure refinement. Compare with DFT-optimized geometries to validate computational models .
Q. What theoretical frameworks guide the design of this compound-based inhibitors in medicinal chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO energies) to assess nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) can simulate binding to biological targets (e.g., kinases) by aligning the pyrimidine core with active-site residues. Validate with SAR studies on substituent effects (e.g., propoxy vs. methoxy groups) .
Q. How can contradictory data on the biological activity of pyrimidine derivatives be reconciled through experimental design?
- Methodological Answer : Contradictions may arise from solvent effects or assay conditions. For example, cytotoxicity assays (MTT) in DMSO vs. aqueous buffers can alter compound solubility and bioavailability . Use a factorial design to test variables (pH, temperature, cell line) and apply ANOVA to identify statistically significant factors. Cross-reference with crystallographic data to rule out structural degradation .
Q. What advanced separation technologies (e.g., membrane filtration, HPLC) are optimal for purifying this compound from complex reaction mixtures?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates pyrimidine derivatives based on hydrophobicity. For large-scale purification, simulate moving bed (SMB) chromatography improves throughput . Membrane technologies (nanofiltration) can isolate low-molecular-weight intermediates (<500 Da) while rejecting polymeric byproducts .
Methodological Resources
- Synthesis : Follow protocols for analogous 6-methyl-2-phenylpyrimidines, adjusting stoichiometry for propoxy substitution .
- Characterization : Use Cambridge Structural Database (CSD) entries for pyrimidine derivatives to validate spectral and crystallographic data .
- Computational Modeling : Leverage COMSOL Multiphysics for reaction kinetics simulations and AI-driven optimization of synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
